Product packaging for 1-bromocyclobut-1-ene(Cat. No.:CAS No. 33954-15-3)

1-bromocyclobut-1-ene

Cat. No.: B6283916
CAS No.: 33954-15-3
M. Wt: 133
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Description

1-Bromocyclobut-1-ene ( 33954-15-3) is an organic compound with the molecular formula C4H5Br and a molecular weight of 132.99 g/mol . This compound is characterized by a four-membered cyclobutene ring with a bromine atom substituted at the first carbon, a structure represented by the SMILES notation BrC1=CCC1 . It is supplied with a typical purity of 95% and is primarily utilized as a key synthetic intermediate in organic chemistry and pharmaceutical research . Its structure makes it a valuable electrophilic building block for various reactions, including cross-couplings and nucleophilic substitutions, which are fundamental in constructing more complex molecular architectures. As a brominated alkene, it is particularly useful in exploring strain-release chemistry and as a precursor in the synthesis of other functionalized cyclobutane and cyclobutene derivatives. Researchers value this compound for its application in developing novel active pharmaceutical ingredients (APIs) and other fine chemicals . Proper handling procedures are essential. It should be stored in a cool, dry place, and all manipulations should be conducted in a well-ventilated hood with the use of appropriate personal protective equipment (PPE), including gloves and safety goggles . Intended Use and Disclaimer: This product is categorized as "For Research Use Only" (RUO). It is strictly intended for laboratory research and scientific experimentation purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information provided is for informational purposes only and should not be considered a specification sheet. Please refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

33954-15-3

Molecular Formula

C4H5Br

Molecular Weight

133

Purity

93

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromocyclobut 1 Ene and Functionalized Analogues

Generation from Cyclobutane (B1203170) Derivatives

One of the most direct conceptual approaches to 1-bromocyclobut-1-ene involves the modification of a pre-existing cyclobutane skeleton. These methods rely on creating the carbon-carbon double bond within the four-membered ring through elimination or functionalization reactions.

The direct conversion of saturated C-H bonds into C-C or C-X bonds represents a highly atom-economical and efficient synthetic strategy. While challenging, particularly in strained systems like cyclobutanes, catalyst-controlled C-H functionalization is an emerging field. nih.gov The C-H bonds in a cyclobutane ring possess greater s-character and are stronger than those in unstrained alkanes, making their selective activation difficult. nih.gov

Recent research has demonstrated that rhodium-bound carbenes can undergo intermolecular C-H insertion reactions with cyclobutane substrates. nih.gov By carefully selecting the rhodium catalyst, it is possible to control the site of functionalization, providing access to either 1,1-disubstituted or 1,3-disubstituted cyclobutanes. nih.gov For example, the reaction of a cyclobutane with a diazo compound in the presence of a specific rhodium catalyst can introduce a functional group at a specific position. nih.gov While direct C-H bromination to form this compound is not a widely established method, the principles of selective C-H activation pave the way for future developments. A related approach involves the N-bromosuccinimide (NBS)-induced intramolecular cycloaromatization, where an in-situ generated bromide radical initiates C-H bond activation without the need for transition metals. nih.gov

Table 1: Catalyst-Controlled C-H Functionalization of Cyclobutanes nih.gov

Cyclobutane SubstrateDiazo CompoundRhodium CatalystProduct TypeSelectivity
PhenylcyclobutaneMethyl 2-phenyl-2-diazoacetateRh₂(S-TCPTAD)₄cis-1,3-disubstitutedHigh
PhenylcyclobutaneMethyl 2-phenyl-2-diazoacetateRh₂(S-PTAD)₄1,1-disubstitutedHigh

A more traditional and widely used method for synthesizing alkenes is through the elimination of leaving groups from adjacent carbon atoms. masterorganicchemistry.com The synthesis of this compound can be achieved via dehydrohalogenation of a dihalocyclobutane. This typically involves treating a vicinal (1,2-dihalo) or geminal (1,1-dihalo) cyclobutane with a strong base. libretexts.orglibretexts.org

For instance, the addition of bromine across the double bond of methylenecyclobutane (B73084) yields 1-bromo-1-(bromomethyl)cyclobutane. Subsequent treatment of this vicinal dibromide with a base can induce elimination to form a cyclobutene (B1205218) derivative. A common strategy for preparing alkynes involves a double elimination from a dihaloalkane using a very strong base like sodium amide (NaNH₂). libretexts.orglibretexts.org A similar single elimination can be applied to synthesize cyclobutenes. Another route involves the modification of the cyclobutane ring by adding bromine, followed by the elimination of hydrogen bromide. baranlab.org For example, 3-methyl-3-bromocyclobutene was synthesized through the dehydrobromination of 3-methylenecyclobutyl bromide, which itself was generated from 3-methylenecyclobutanol. caltech.educaltech.edu A recently developed method describes the dehydration of halocyclobutanols using tetrafluoroboric acid–diethyl ether complex to produce halocyclobutenes in high yields. thieme-connect.com This process involves reacting a halocyclobutanone with a Grignard reagent to form the corresponding alcohol, which is then dehydrated. thieme-connect.com

Table 2: Synthesis of Halocyclobutenes via Elimination/Dehydration thieme-connect.com

Starting MaterialReagentsProductYield
2-Bromocyclobutanone1. Phenylmagnesium bromide, THF, -78°C to 23°C 2. HBF₄·Et₂O, DCM, 23°C1-Bromocyclobut-1-enyl)benzene80%
2-Chlorocyclobutanone1. Phenylmagnesium bromide, THF, -78°C to 23°C 2. HBF₄·Et₂O, DCM, 23°C1-Chlorocyclobut-1-enyl)benzene81%
2-Bromocyclobutanone1. 2-Methylphenylmagnesium chloride, THF 2. HBF₄·Et₂O, DCM1-(2-Bromocyclobut-1-en-1-yl)-2-methylbenzene5%

Cycloaddition-Based Approaches

Cycloaddition reactions, which form a cyclic molecule from two or more unsaturated precursors, are powerful tools for constructing ring systems. libretexts.orgmcmaster.ca For four-membered rings, [2+2] cycloadditions are particularly important.

The [2+2] cycloaddition involves the combination of two molecules containing π-bonds to form a four-membered ring. libretexts.orgfiveable.me These reactions are often induced photochemically, as the thermal reaction is typically forbidden by orbital symmetry rules. libretexts.orgfiveable.me The photochemical [2+2] cycloaddition is a cornerstone method for accessing cyclobutane and cyclobutene frameworks. acs.orglibretexts.org

To synthesize a this compound derivative, one could envision the cycloaddition of an alkyne with a bromo-substituted alkene. For instance, the reaction of allene (B1206475) with acrylonitrile (B1666552) is a known method to produce 3-methylenecyclobutanecarbonitrile, a precursor that can be further elaborated. caltech.educaltech.edu The general applicability of [2+2] cycloadditions has made classical methods for four-membered ring synthesis nearly obsolete. caltech.edu Catalytic versions, including those using visible light photocatalysts like Ru(bipy)₃Cl₂, have been developed for enone cycloadditions, yielding cyclobutane products with high diastereoselectivity. organic-chemistry.org

Photochemical isomerization can be a versatile method for accessing strained ring systems like cyclobutenes. nih.gov One notable example is the photochemical isomerization of 2-pyrone, which yields a bicyclo[2.2.0]lactone intermediate. This strained intermediate can then be trapped with various nucleophiles in a palladium-catalyzed process to afford functionalized cyclobutenes. nih.gov Another fundamental photochemical reaction is the isomerization between cis-butadiene and cyclobutene. oup.com The photolysis of alkylcyclobutene derivatives can lead to a variety of outcomes, including electrocyclic ring-opening, fragmentation, and isomerization to other cyclobutene isomers, indicating the complex photochemical landscape of these molecules. researchgate.net The specific synthesis of this compound via this route would require a suitably substituted precursor that can isomerize to the desired product.

Transition Metal-Catalyzed Synthetic Routes

Transition metals play a pivotal role in modern organic synthesis, enabling reactions and selectivities that are otherwise difficult to achieve. frontiersin.org Their application in the synthesis of cyclobutene derivatives has led to several novel and efficient methodologies.

Cross-coupling reactions have been developed to functionalize pre-formed 1-bromocyclobut-1-enes using iron and nickel catalysts with Grignard reagents. researchgate.netresearchgate.net More pertinent to the synthesis of the core structure, gold catalysts have been shown to enable intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes. acs.org This method is significant as it works with challenging monosubstituted alkenes and provides excellent regioselectivity. acs.org

Palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides can also lead to cyclobutene products. organic-chemistry.org Furthermore, various metal-catalyzed cycloadditions using palladium, gold, indium, and ruthenium have been reported for preparing halocyclobutenes. thieme-connect.com These catalytic approaches often provide milder reaction conditions and greater functional group tolerance compared to traditional methods.

Cross-Coupling Reactions for C2-Substituted 1-Bromocyclobut-1-enes

Cross-coupling reactions are a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds. For C2-substituted 1-bromocyclobut-1-enes, these reactions provide a powerful tool for introducing a wide range of substituents at the C2 position, leveraging the reactivity of the carbon-bromine bond. The use of earth-abundant metals like iron and nickel, alongside well-established palladium and copper catalysts, has been explored to facilitate these transformations efficiently. thieme-connect.comresearcher.lifemonash.edu

The use of iron, an earth-abundant and low-cost metal, presents a sustainable alternative to precious metal catalysts. Iron-catalyzed cross-coupling reactions have been successfully developed for C2-substituted 1-bromocyclobut-1-enes with Grignard reagents. thieme-connect.comresearcher.life A notable catalyst for this transformation is iron(III) acetylacetonate (B107027) (Fe(acac)₃). thieme-connect.comresearcher.lifeglobalauthorid.com These reactions are typically performed in tetrahydrofuran (B95107) (THF), but require the use of N-methyl-2-pyrrolidone (NMP) as a co-solvent to achieve the desired transformation. thieme-connect.comresearcher.liferesearchgate.net A key advantage of the iron-catalyzed system is its effectiveness in promoting cross-coupling with alkyl Grignard reagents, a class of nucleophiles that can be challenging for other catalytic systems. thieme-connect.comresearcher.liferesearchgate.net This methodology allows for the synthesis of various substituted cyclobutenes in good yields. thieme-connect.commonash.edu

Table 1: Iron-Catalyzed Cross-Coupling of a C2-Substituted this compound with Alkyl Grignard Reagents

EntryGrignard Reagent (R-MgBr)ProductYield (%)Reference
1n-Hexyl-MgBrC2-n-Hexyl substituted cyclobutene79 thieme-connect.com
2n-Butyl-MgBrC2-n-Butyl substituted cyclobutene72 thieme-connect.com
3i-Propyl-MgBrC2-i-Propyl substituted cyclobutene65 thieme-connect.com
Reaction Conditions: Fe(acac)₃ (catalyst), THF/NMP (solvent), room temperature.

Nickel catalysis offers another effective, earth-abundant metal-based approach for the functionalization of 1-bromocyclobut-1-enes. thieme-connect.comresearcher.life Nickel(II) acetylacetonate (Ni(acac)₂) has been identified as a highly efficient catalyst for the cross-coupling of C2-substituted 1-bromocyclobut-1-enes with Grignard reagents. thieme-connect.comresearcher.lifeglobalauthorid.com Unlike the iron-catalyzed system, nickel-catalyzed reactions can proceed efficiently in THF without the need for any additives or co-solvents. thieme-connect.comresearcher.liferesearchgate.net This catalytic system demonstrates particularly high reactivity with electron-rich aryl Grignard reagents, providing good yields of the corresponding C2-aryl substituted cyclobutenes. thieme-connect.comresearcher.life

Table 2: Nickel-Catalyzed Cross-Coupling of a C2-Substituted this compound with Aryl Grignard Reagents

EntryGrignard Reagent (Ar-MgBr)ProductYield (%)Reference
1Ph-MgBrC2-Phenyl substituted cyclobutene85 thieme-connect.com
24-MeO-Ph-MgBrC2-(4-Methoxyphenyl) substituted cyclobutene92 thieme-connect.com
34-Me-Ph-MgBrC2-(4-Tolyl) substituted cyclobutene88 thieme-connect.com
Reaction Conditions: Ni(acac)₂ (catalyst), THF (solvent), room temperature.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are among the most powerful and versatile methods for forming carbon-carbon bonds. nobelprize.org These reactions are instrumental in synthetic chemistry, including the pharmaceutical industry. nobelprize.org The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (e.g., organoboron in Suzuki reactions or organozinc in Negishi reactions) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

While broadly applied, specific examples of palladium-catalyzed cross-coupling with this compound derivatives are noteworthy. The resulting cyclobutene products are valuable intermediates that can undergo further synthetic transformations. acs.org The efficiency and functional group tolerance of palladium catalysis make it a highly attractive option for the synthesis of complex, functionalized cyclobutene structures. nobelprize.orgorganic-chemistry.org The success of these reactions often depends on the careful selection of ligands, bases, and reaction conditions to control the in situ generation of the active Pd(0) catalyst. rsc.org

Copper-catalyzed reactions provide a cost-effective and versatile platform for C-C bond formation. In the context of cyclobutene synthesis, copper catalysis has been employed in innovative radical cascade reactions starting from simple cyclobutanes to create highly functionalized cyclobutene derivatives. researchgate.netresearchgate.net For the direct cross-coupling of bromo-substituted unsaturated systems, copper catalysts are also well-established. For instance, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been demonstrated to be an effective method for generating C(sp)-C(sp³) bonds. nih.gov This type of methodology, often utilizing additives like lithium salts to stabilize and accelerate the reaction, could be extended to substrates like this compound for the introduction of various functional groups. nih.gov

Radical Cascade Strategies

Radical cascade reactions offer a powerful and elegant approach to rapidly build molecular complexity from simple starting materials. A novel copper-catalyzed radical cascade strategy has been developed for the synthesis of highly functionalized cyclobutenes directly from cyclobutane precursors. researchgate.net This process is remarkable as it involves the cleavage of multiple C-H bonds (four or five) and the concurrent formation of several new bonds, such as two C-N or C-S bonds, or three C-Br bonds. researchgate.net

The reaction is typically catalyzed by a copper source, such as Cu(CH₃CN)₄PF₆, with a ligand like bathocuproine (BC), and uses an oxidant like N-fluorobenzenesulfonimide (NFSI). researchgate.netresearchgate.net The proposed mechanism involves a cascade of radical events, including hydrogen atom abstraction and subsequent functionalization steps, to yield diaminated, disulfonylated, or tribrominated cyclobutene derivatives. researchgate.netresearchgate.net This strategy circumvents the need to pre-functionalize the cyclobutane ring, providing direct access to valuable and complex cyclobutene structures from simple substrates. researchgate.net

Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool in organic synthesis, primarily due to the ability of gold complexes to act as soft, carbophilic π-acids that can activate alkynes, allenes, and alkenes toward nucleophilic attack. soci.orgmdpi.comfrontiersin.org These reactions are known for their mild conditions, high chemoselectivity, and tolerance of diverse functional groups. soci.org

A significant application of gold catalysis in the synthesis of cyclobutene systems is through intermolecular [2+2] cycloadditions. acs.org Gold catalysts have been shown to efficiently promote the [2+2] cycloaddition between chloroalkynes and unactivated alkenes to furnish substituted cyclobutene products. acs.org This method is notable for its success with challenging monosubstituted unactivated alkenes, where it exhibits excellent regioselectivity. acs.org The resulting chloro-substituted cyclobutene products are synthetically versatile and can readily participate in subsequent cross-coupling reactions, further expanding the accessible range of functionalized cyclobutenes. acs.org Gold-catalyzed transformations can also involve energy transfer processes under photocatalysis, opening new reactivity patterns beyond traditional Lewis acid catalysis. nju.edu.cn

Ruthenium-Catalyzed Cycloisomerization

Ruthenium catalysts have emerged as powerful tools for the construction of cyclic and bicyclic systems through the cycloisomerization of enynes and diynes. nih.govorganic-chemistry.org While direct ruthenium-catalyzed synthesis of this compound is not extensively documented, the underlying principles of these cycloisomerization reactions are applicable to the formation of functionalized cyclobutene rings. These reactions often proceed through a mechanism involving the formation of a ruthenacyclopentene intermediate, followed by reductive elimination or other rearrangements to afford the cyclized product. mdpi.com

The versatility of ruthenium catalysts allows for a broad substrate scope and functional group tolerance. For instance, ruthenium-catalyzed [2+2] cycloadditions of bicyclic alkenes with alkynyl sulfides and sulfones have been shown to produce the corresponding cyclobutene adducts in good yields. acs.org This demonstrates the potential for incorporating heteroatom-containing functional groups into the cyclobutene framework.

Furthermore, chiral cyclopentadienyl (B1206354) ruthenium(II) complexes have been developed for enantioselective cycloisomerization reactions. chimia.ch These catalysts can induce high levels of stereocontrol, leading to the formation of chiral cyclobutene derivatives. The choice of counterion and ligands on the ruthenium center can significantly influence the selectivity of these transformations. chimia.ch The application of such chiral catalysts to appropriate enyne or diyne precursors could provide a viable route to enantiomerically enriched functionalized cyclobutene cores, which can be further elaborated to this compound analogues.

Research into the ruthenium-catalyzed cycloisomerization of diynols has demonstrated the formation of α,β,γ,δ-unsaturated ketones and aldehydes. nih.govorganic-chemistry.org This methodology highlights the ability to construct complex molecular architectures from readily available starting materials. By designing substrates that incorporate a bromine atom or a precursor group, it is conceivable that this strategy could be adapted for the synthesis of brominated cyclobutene derivatives.

Diastereoselective and Enantioselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is crucial for their application in the synthesis of complex target molecules with defined three-dimensional structures.

A significant advancement in the synthesis of complex cyclobutene structures is the nickel-catalyzed stereoconvergent reductive dimerization of bromocyclobutenes. acs.orgnih.govresearchgate.net This method allows for the formation of unusual cyclobutene dimers from readily accessible bromocyclobutene precursors. The reaction proceeds with good yields and diastereoselectivities, and exhibits a broad tolerance for various functional groups. acs.org

A key feature of this transformation is its stereoconvergent nature, where either the cis or trans isomer of the starting bromocyclobutene leads to the same diastereomer of the dimerized product. acs.org The presence of a carbonyl group in the substrate appears to be a determining factor for the observed diastereoselectivity. acs.orgresearchgate.net This methodology has been successfully applied to a range of bromocyclobutenes bearing ester and thioester moieties. acs.org

Nickel-Catalyzed Reductive Dimerization of Bromocyclobutenes. acs.org
Starting BromocyclobuteneProductYield (%)Diastereomeric Ratio (d.r.)
trans-1aDimer 2a75>20:1
cis-1aDimer 2a72>20:1
trans-1bDimer 2b68>20:1
trans-1cDimer 2c7115:1

This reductive dimerization opens up new avenues for creating complex scaffolds containing multiple contiguous stereocenters. acs.org Initial investigations have also shown the potential for reductive heterocoupling, where the bromocyclobutene couples with a different electrophile, further expanding the synthetic utility of this approach. acs.org

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral molecules. In the context of cyclobutene derivatives, enzyme-catalyzed enantioselective transformations of cyclobutenones provide access to optically active cyclobutanones, which are valuable precursors to chiral this compound analogues. researchgate.net

Specifically, the enantioselective reduction of various substituted cyclobutenones has been achieved using ene-reductases (EREDs) from the Seqenzym platform. researchgate.net This biocatalytic method utilizes whole-cell systems overexpressing the EREDs, leading to the formation of trans-cyclobutanones in good yields and with high enantiomeric excesses. researchgate.net The enzymes exhibit excellent stereoselectivity, preferentially forming one enantiomer of the product.

The reaction conditions are mild, and the process demonstrates the potential for creating a diverse library of chiral cyclobutanone (B123998) building blocks. These chiral ketones can then be subjected to further chemical transformations, such as enolate formation followed by trapping with a bromine source, to generate the desired chiral this compound derivatives.

Enantioselective Reduction of Cyclobutenones using Ene-Reductases. researchgate.net
Substrate (Cyclobutenone)Enzyme (ERED)Product (trans-Cyclobutanone)Yield (%)Enantiomeric Excess (ee, %)
2-PhenylcyclobutenoneSEQ-ERED-105(1R,2R)-2-Phenylcyclobutanone8599
2-(4-Chlorophenyl)cyclobutenoneSEQ-ERED-105(1R,2R)-2-(4-Chlorophenyl)cyclobutanone8298
2-(4-Methoxyphenyl)cyclobutenoneSEQ-ERED-105(1R,2R)-2-(4-Methoxyphenyl)cyclobutanone90>99
2-n-PropylcyclobutenoneSEQ-ERED-123(1R,2R)-2-n-Propylcyclobutanone7895

The resulting optically active cyclobutanones are versatile intermediates that can be further functionalized. For example, they can undergo Baeyer-Villiger oxidation to produce chiral lactones, demonstrating their utility in the synthesis of other important classes of molecules. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 1 Bromocyclobut 1 Ene

Cross-Coupling Reactivity and Selectivity

1-Bromocyclobut-1-ene is a valuable building block in organic synthesis, readily participating in a variety of cross-coupling reactions to form substituted cyclobutene (B1205218) derivatives. The success of these transformations is highly dependent on the choice of coupling partners, catalysts, and reaction conditions.

Cross-coupling reactions provide a powerful tool for the formation of new carbon-carbon bonds with this compound.

Grignard Reagents (Kumada Coupling): The reaction of 1-bromocyclobut-1-enes with Grignard reagents is effectively catalyzed by earth-abundant metals like iron and nickel. thieme-connect.commonash.edu For instance, iron catalysts such as Fe(acac)₃ are effective in THF with NMP as a co-solvent, particularly for couplings with alkyl Grignard reagents. Nickel catalysts, like Ni(acac)₂, perform well in THF alone and show high reactivity with electron-rich aryl Grignard reagents. thieme-connect.commonash.edu These methods provide a versatile route to various substituted cyclobutenes in good yields. thieme-connect.com

Boronic Acids (Suzuki Coupling): The Suzuki coupling, a palladium-catalyzed reaction between organoboronic acids and halides, is a widely used method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction has been successfully applied to this compound to synthesize aryl-substituted cyclobutenes. The process typically involves a palladium catalyst and a base to activate the boronic acid. organic-chemistry.org

Organozinc Reagents (Negishi Coupling): The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been employed in the synthesis of complex molecules. wikipedia.org The use of organozinc reagents with this compound provides another efficient route for the formation of C-C bonds. wikipedia.orgresearchgate.net

Table 1: Examples of Cross-Coupling Reactions with this compound

Coupling Type Organometallic Reagent Catalyst (Example) Product Type
Kumada Grignard Reagents Fe(acac)₃ or Ni(acac)₂ Alkyl/Aryl-substituted cyclobutenes
Suzuki Boronic Acids Palladium complexes Aryl-substituted cyclobutenes

The stereochemistry of cross-coupling reactions involving this compound is a critical aspect, particularly when chiral centers are present. In many palladium-catalyzed cross-coupling reactions, the stereochemistry of the reactants is retained in the product. For instance, Suzuki couplings with vinyl halides proceed with retention of the double bond stereochemistry. While the initial oxidative addition of palladium to the halide can form a cis-complex, it often isomerizes to the more stable trans-complex, which then dictates the final product stereochemistry. Asymmetric Kumada couplings have also been achieved with high enantiomeric excess through the use of chiral ligands. wikipedia.org

The choice of catalyst and ligand system plays a pivotal role in the efficiency and selectivity of cross-coupling reactions with this compound.

Palladium Catalysts: Palladium complexes are widely used due to their high catalytic activity and functional group tolerance. wikipedia.org The ligands associated with the palladium center, such as bulky, electron-rich phosphines like P(t-Bu)₃, can significantly enhance the catalytic activity, enabling the coupling of even challenging substrates like aryl chlorides.

Nickel Catalysts: Nickel catalysts offer a more cost-effective alternative to palladium and are particularly effective in Kumada couplings. rhhz.netorganic-chemistry.org Different nickel complexes, including those with N-heterocyclic carbene (NHC) ligands, have been developed to catalyze the coupling of a wide range of aryl halides. rhhz.net The catalytic cycle for nickel-catalyzed couplings can be more complex than that of palladium, potentially involving Ni(I)-Ni(III) intermediates. rsc.org

Iron Catalysts: Iron catalysts, such as Fe(acac)₃, have emerged as a cheaper and more environmentally friendly option for cross-coupling reactions, particularly with Grignard reagents. thieme-connect.comorgsyn.org The addition of co-solvents like NMP can improve the robustness and scope of these iron-catalyzed couplings. orgsyn.org

Table 2: Influence of Catalyst Systems on Cross-Coupling Reactions

Catalyst Type Common Ligands/Additives Key Advantages
Palladium Phosphine ligands (e.g., P(t-Bu)₃) High activity and broad substrate scope
Nickel NHC ligands, Phosphine ligands Cost-effective, efficient for Kumada couplings

Electrocyclic and Ring-Opening Reactions

In addition to cross-coupling, this compound can undergo electrocyclic and nucleophilic ring-opening reactions, providing access to different molecular architectures.

Under thermal conditions, cyclobutene and its derivatives can undergo a conrotatory electrocyclic ring-opening to form 1,3-dienes. masterorganicchemistry.compressbooks.pub This pericyclic reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com For a 4π-electron system like cyclobutene, heating leads to a concerted process where the substituents on the breaking sigma bond rotate in the same direction (conrotation). masterorganicchemistry.compressbooks.pub This stereospecificity allows for the predictable synthesis of dienes with defined geometries from appropriately substituted cyclobutenes. pressbooks.pub

The strained four-membered ring of cyclobutene derivatives can be susceptible to ring-opening by nucleophiles. While specific examples for this compound are not detailed in the provided search results, analogous ring-opening reactions of other strained ring systems are well-documented. For instance, aromatic epoxides, which also contain a strained ring, readily undergo nucleophilic ring-opening to yield trans-disubstituted cyclohexadiene derivatives. nih.gov This suggests that strong nucleophiles could potentially attack the cyclobutene ring of this compound, leading to ring-opened products, although the specific conditions and outcomes would require further investigation.

Nucleophilic Substitution and Addition Reactions

The Michael addition, or conjugate 1,4-addition, is a versatile carbon-carbon bond-forming reaction involving a nucleophile (Michael donor) and an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgorganic-chemistry.org The definition has broadened to include various nucleophiles and acceptors. wikipedia.org In the context of this compound, the double bond is activated towards nucleophilic attack, analogous to a Michael acceptor, particularly when substituted with electron-withdrawing groups.

While this compound itself is not a classic Michael acceptor, its reactivity pattern can be compared to one. Nucleophiles can add to the double bond, a process influenced by the electronic nature of both the cyclobutene and the nucleophile. researchgate.netacs.org Research on related systems has demonstrated the diastereoselective and enantioselective synthesis of substituted cyclobutanes via sulfa-Michael additions to cyclobutenes. rsc.org In these reactions, a thiol nucleophile adds across the double bond of a cyclobutene derivative. This suggests that various nucleophiles, including stabilized carbanions (like malonates), enamines, and heteroatomic nucleophiles (such as amines and thiols), could potentially react with this compound or its derivatives in a conjugate addition fashion. youtube.com The outcome of such reactions would lead to functionalized cyclobutane (B1203170) rings.

A key reaction of this compound involves nucleophilic substitution at the sp²-hybridized carbon atom bearing the bromine. Vinylic bromides like this compound can undergo cross-coupling reactions with various organometallic reagents. libretexts.org Grignard reagents (organomagnesium halides) are particularly effective for this transformation. youtube.com

Recent studies have detailed the development of cross-coupling reactions between C2-substituted 1-bromo-cyclobut-1-enes and a range of Grignard reagents, catalyzed by earth-abundant metals like iron and nickel. monash.eduresearchgate.net These reactions provide an efficient route to various substituted cyclobutenes. The iron catalyst, Fe(acac)₃, is effective for coupling with alkyl Grignard reagents, while the nickel catalyst, Ni(acac)₂, shows high reactivity with aryl Grignard reagents. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism where the organometallic reagent displaces the bromide ion, forming a new carbon-carbon bond. youtube.com

Catalytic Cross-Coupling of this compound Derivatives with Grignard Reagents researchgate.net
CatalystGrignard Reagent TypeCo-solvent/AdditiveTypical Yield
Fe(acac)₃AlkylNMPGood
Ni(acac)₂Aryl (electron-rich)NoneGood

Radical and Carbene-Based Transformations

The double bond in this compound is also susceptible to transformations involving radical and carbene intermediates. Radical additions to alkenes can proceed via a chain mechanism, often initiated by a radical initiator like AIBN (Azobisisobutyronitrile). libretexts.org In the case of this compound, a bromine radical could add to the double bond, leading to a carbon-centered radical on the cyclobutane ring. libretexts.orgutdallas.edu This intermediate could then be trapped or undergo further reactions, such as ring-opening driven by the release of ring strain. askfilo.com

Carbenes, which are neutral species containing a divalent carbon atom, readily react with alkenes to form cyclopropanes. libretexts.orglibretexts.org The addition of a carbene, such as dichlorocarbene (:CCl₂) generated from chloroform, to the double bond of this compound would be expected to produce a bicyclo[2.1.0]pentane derivative. Studies on the addition of dibromocarbene to cyclobutene have shown that the initial bicyclic adduct is often unstable and can undergo rearrangement and ring-opening reactions even at low temperatures. researchgate.net This suggests that carbene addition to this compound would likely lead to a complex mixture of rearranged products, driven by the strain of the newly formed three-membered ring fused to the four-membered ring. researchgate.netyoutube.com

Cycloaddition Chemistry

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orglibretexts.org In this context, this compound can act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com The bromine atom in this compound has an electron-withdrawing inductive effect, which can increase its reactivity as a dienophile.

1,3-Dipolar Cycloadditions

While specific studies on the 1,3-dipolar cycloaddition reactions of this compound are not extensively documented, its nature as a strained alkene suggests it can act as a dipolarophile. 1,3-dipolar cycloadditions are powerful pericyclic reactions for the synthesis of five-membered heterocyclic rings. The reaction involves a 1,3-dipole, a molecule with a three-atom, four-pi-electron system, and a dipolarophile, typically an alkene or alkyne.

The general mechanism for a 1,3-dipolar cycloaddition is a concerted [π4s + π2s] cycloaddition, analogous to the Diels-Alder reaction. Common 1,3-dipoles that could potentially react with this compound include nitrile oxides and azides.

For instance, the reaction of benzocyclobutene, a related strained cyclic alkene, with benzonitrile oxides has been shown to yield 3-aryl-3a,7b-dihydrobenzo nih.govd-nb.infocyclobuta[1,2-d]isoxazoles rsc.org. This suggests that this compound could undergo similar cycloadditions. The regiochemistry of such reactions with nitrile oxides typically results in the oxygen atom of the nitrile oxide adding to the more substituted carbon of the double bond beilstein-journals.org.

The reactivity in these cycloadditions is often influenced by ring strain. Strained cycloalkynes, for example, exhibit high reactivity in strain-promoted azide-alkyne cycloadditions (SPAAC) d-nb.infonih.gov. The release of ring strain in the transition state lowers the activation energy of the reaction. Given the inherent strain in the cyclobutene ring, this compound is expected to be a reactive dipolarophile.

1,3-Dipole TypePotential Product with this compoundGeneral Reaction Characteristics
Nitrile Oxide (R-C≡N⁺-O⁻)Substituted IsoxazolineForms five-membered isoxazoline rings; regioselectivity is a key factor beilstein-journals.org.
Azide (R-N₃)Substituted TriazolineStrain in the dipolarophile can significantly accelerate the reaction rate d-nb.infonih.gov.

Rearrangement Reactions

This compound can undergo rearrangement reactions, particularly under thermal conditions. One notable rearrangement is its isomerization to a conjugated diene system.

A study on the thermal isomerization of 1-bromocyclobutene revealed that it quantitatively yields 2-bromobuta-1,3-diene. This reaction is homogeneous and follows first-order kinetics. The rate constants for this rearrangement were determined over a temperature range of 424–458 K.

The experimental data for this thermal rearrangement is summarized in the table below:

Temperature (K)Rate Constant (k/s⁻¹)
424Data Not Available in Snippet
446.6Pressure Dependent
458Data Not Available in Snippet

The Arrhenius equation derived from the study for this reaction is: log (k/s⁻¹) = 13.53 - (141270 J mol⁻¹)/(2.303 RT)

This rearrangement is driven by the relief of ring strain in the four-membered ring and the formation of a more stable, conjugated diene system.

Solvolytic Reactivity and Homoallylic Resonance

The solvolysis of this compound is expected to proceed through a carbocationic intermediate. The stability and fate of this intermediate are of significant mechanistic interest, particularly concerning the potential for homoallylic resonance.

Solvolysis of this compound would involve the departure of the bromide ion to form a vinyl cation, the cyclobutenyl cation. However, vinyl cations are generally high in energy. An alternative and more likely pathway involves the participation of the C-C single bond electrons in a phenomenon known as homoallylic resonance.

Homoallylic participation occurs when a π-system is separated from a developing positive charge by a single sp³-hybridized carbon atom. In the case of the cyclobutenyl system, the C2-C3 sigma bond can overlap with the empty p-orbital at C1, leading to a delocalized, non-classical carbocation. Computational studies on related systems, such as cyclopropylcarbinyl and bicyclobutonium cations, provide strong evidence for the existence and stability of such non-classical ions researchgate.netnih.gov.

This homoallylic participation can be represented by the resonance between the cyclobutenyl cation and the cyclopropylcarbinyl cation.

The consequence of this resonance is twofold:

Rate Enhancement: The delocalization of the positive charge stabilizes the carbocationic intermediate, thus accelerating the rate of solvolysis compared to a system where such participation is not possible.

Product Distribution: The nucleophilic attack can occur at different positions in the delocalized cation, leading to a mixture of products. For instance, attack at C1 would yield the unrearranged cyclobutenol, while attack at the cyclopropylcarbinyl-like structure could lead to rearranged products.

Proposed IntermediateKey Stabilizing FeaturePotential Products upon Nucleophilic Attack
Cyclobutenyl CationHomoallylic ResonanceCyclobutenol derivatives
Cyclopropylcarbinyl Cation (via rearrangement)Sigma-bond DelocalizationCyclopropylcarbinol derivatives, Homoallyl alcohol derivatives

Theoretical and Computational Studies on 1 Bromocyclobut 1 Ene

Electronic Structure and Bonding Analysis

The unique geometry of the cyclobutene (B1205218) ring profoundly influences its electronic characteristics. The hybridization of the carbon atoms and the nature of their orbital overlap dictate the molecule's stability and chemical behavior.

The carbon framework of the cyclobutene ring in 1-bromocyclobut-1-ene features two distinct types of hybridization. The two olefinic carbons (C1 and C2), which form the double bond, are sp² hybridized. Ideally, sp² hybridized carbons exhibit trigonal planar geometry with bond angles of 120°. The other two carbons (C3 and C4) are sp³ hybridized, preferring a tetrahedral geometry with bond angles of approximately 109.5°.

However, the geometric constraints of the four-membered ring prevent these ideal angles from being achieved. This deviation leads to poor overlap of the atomic orbitals forming the carbon-carbon sigma (σ) bonds. chemistrysteps.com The internal bond angles are compressed significantly, resulting in "bent" bonds where the electron density is located outside the direct line between the nuclei. This inefficient overlap creates weaker C-C bonds compared to those in acyclic or larger ring systems, contributing significantly to the molecule's inherent instability and ring strain. chemistrysteps.com

Carbon Atom(s)Ideal HybridizationIdeal Bond AngleApproximate Actual Angle in Ring
C1, C2 (C=C)sp²120°~90°
C3, C4 (C-C)sp³109.5°~88°

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. bris.ac.uktaylorandfrancis.com For this compound, the nature of these orbitals is key to understanding its behavior in chemical reactions.

HOMO : The HOMO of this compound is primarily associated with the π-bond of the double bond. Its energy level indicates the molecule's ability to act as a nucleophile or electron donor. youtube.com The high energy of this orbital, partly due to ring strain, makes the molecule reactive towards electrophiles.

LUMO : The LUMO is the corresponding π* (antibonding) orbital of the double bond. Its energy level relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.com The presence of the electronegative bromine atom can also influence the energy and localization of the LUMO, potentially lowering its energy and making the molecule more susceptible to nucleophilic attack compared to unsubstituted cyclobutene.

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity, a characteristic feature of strained systems like cyclobutene derivatives. Computational studies are essential for precisely determining the energies and spatial distributions of these frontier orbitals. longdom.org

Ring Strain Energy and its Impact on Reactivity

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values. wikipedia.org This strain energy, which is the sum of angle strain and torsional strain, makes small rings like cyclobutane (B1203170) and cyclobutene thermodynamically less stable and more reactive than their acyclic counterparts. libretexts.org The total ring strain for the parent cyclobutene is approximately 28-30 kcal/mol. acs.org This substantial stored energy provides a strong thermodynamic driving force for reactions that lead to the opening of the ring, as this relieves the strain. wikipedia.org

Angle strain, also known as Baeyer strain, is the primary contributor to the high ring strain in cyclobutene. wikipedia.org As mentioned, the sp² and sp³ carbons are forced into angles far from their ideal values of 120° and 109.5°, respectively. chemistrysteps.com

For the sp² carbons of the double bond, the internal C=C-C angle is compressed to around 90°. For the sp³ carbons, the C-C-C bond angle is approximately 88°. lumenlearning.com This severe compression destabilizes the molecule by weakening the C-C sigma bonds due to poor orbital overlap. chemistrysteps.com This stored energy can be released in chemical reactions, making ring-opening processes particularly favorable.

HybridizationIdeal AngleActual Angle in CyclobutaneDeviation (Angle Strain)
sp³109.5°~88°~21.5°

Torsional strain, or Pitzer strain, arises from eclipsing interactions between bonds on adjacent atoms. wikipedia.org If the cyclobutene ring were perfectly planar, the C-H bonds on the adjacent sp³ hybridized carbons (C3 and C4) would be fully eclipsed, creating significant repulsive forces and increasing the molecule's energy.

To alleviate this torsional strain, the cyclobutene ring is not flat. It adopts a puckered or "butterfly" conformation. lumenlearning.comyoutube.com One of the sp³ carbons is bent out of the plane formed by the other three carbons by about 25 degrees. lumenlearning.compressbooks.pub This puckering slightly increases the angle strain but significantly reduces the torsional strain by moving the adjacent C-H bonds away from a fully eclipsed arrangement. pressbooks.pub This compromise between angle and torsional strain results in the molecule's minimum energy conformation.

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. wikipedia.orgallen.in In this compound, a specific type of this interaction, π-σ* hyperconjugation, may play a role in mitigating some of the ring strain.

Reaction Mechanism Prediction and Transition State Analysis

The prediction of reaction mechanisms and the characterization of transition states are cornerstone applications of computational chemistry. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways a reaction will follow, the energy barriers it must overcome, and the specific geometric configurations of the transition states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a primary tool for mapping reaction pathways. For a given reaction involving this compound, DFT calculations can compute the energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed potential energy profile.

The process typically involves:

Geometry Optimization: The three-dimensional structures of all species (reactants, products, and hypothesized intermediates) are optimized to find their lowest energy conformation.

Transition State Location: Specialized algorithms are used to locate the saddle point on the potential energy surface that connects reactants to products. This saddle point represents the transition state (TS) of the reaction.

Frequency Calculations: These calculations are performed to characterize the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactant and product minima on the potential energy surface. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound This table is a generalized representation of data obtained from DFT studies and does not represent specific experimental results.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + Reagent0.0
TS1 Transition State for Pathway A+25.5
Intermediate Intermediate in Pathway B+5.2
TS2 Transition State for Pathway B+22.1
Product A Product from Pathway A-15.8
Product B Product from Pathway B-20.3

Kinetic studies measure the rate at which a reaction proceeds. The data from these experiments, such as rate constants and activation parameters, provide a macroscopic view of the reaction's energetics. A key goal of computational chemistry is to build theoretical models whose predictions align with these experimental realities.

The correlation between DFT calculations and experimental kinetics is typically established through Transition State Theory (TST). The activation free energy (ΔG‡) calculated using DFT can be used to estimate the theoretical rate constant (k) via the Eyring equation:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

When the computationally predicted rate constants match those determined experimentally, it lends strong support to the proposed reaction mechanism. Discrepancies between theoretical and experimental data can point to inaccuracies in the computational model or suggest that the hypothesized mechanism is incomplete, perhaps involving solvent effects or unforeseen intermediates. This iterative process of comparison and refinement is crucial for developing a predictive and accurate understanding of a chemical reaction. rsc.orgresearchgate.net

Table 2: Example of Correlation Between Experimental and Computational Kinetic Data This table illustrates how theoretical data is compared against experimental findings to validate a proposed reaction mechanism. The values are hypothetical.

Reaction ParameterExperimental ValueComputationally Derived Value (DFT)
Activation Enthalpy (ΔH‡) 21.5 kcal/mol22.1 kcal/mol
Activation Entropy (ΔS‡) -10.2 cal/mol·K-9.8 cal/mol·K
Activation Free Energy (ΔG‡) 24.5 kcal/mol25.0 kcal/mol
Rate Constant (k) at 298 K 1.5 x 10⁻⁵ s⁻¹1.1 x 10⁻⁵ s⁻¹

Advanced Spectroscopic Characterization Techniques in 1 Bromocyclobut 1 Ene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.

For 1-bromocyclobut-1-ene, ¹H NMR would be expected to show three distinct signals, corresponding to the three unique proton environments in the molecule. The vinylic proton (H-2) attached to the double bond would appear most downfield due to the deshielding effect of the double bond and the adjacent electronegative bromine atom. The four protons on the two CH₂ groups are not equivalent. The two protons at C-3 are allylic and would be expected to have a chemical shift distinct from the two protons at C-4.

¹³C NMR spectroscopy would complement this by showing three signals for the carbon skeleton. The two sp² hybridized carbons of the double bond (C-1 and C-2) would be readily distinguishable from the two sp³ hybridized carbons of the saturated portion of the ring (C-3 and C-4). The carbon atom bonded to the bromine (C-1) would be expected to appear at a lower field than C-2 due to the direct attachment of the halogen.

While this compound itself is achiral, NMR data is crucial for confirming the endocyclic nature of the double bond and the substitution pattern, which is a fundamental aspect of its stereochemistry.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Protons
Vinylic H (C-2) ~6.2 - 6.5 Triplet (t) 2H at C-3
Allylic CH₂ (C-3) ~2.7 - 3.0 Multiplet (m) 1H at C-2, 2H at C-4
Aliphatic CH₂ (C-4) ~2.4 - 2.7 Multiplet (m) 2H at C-3

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-Br (C-1) ~130 - 135
=C-H (C-2) ~138 - 142
-CH₂- (C-3) ~32 - 36
-CH₂- (C-4) ~30 - 34

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by absorptions corresponding to its alkene and alkyl halide moieties.

The key diagnostic peaks would include the stretching vibration of the vinylic C-H bond, which typically appears at a frequency just above 3000 cm⁻¹. The carbon-carbon double bond (C=C) stretch within the strained four-membered ring is also a key feature, expected in the 1600-1680 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aliphatic CH₂ groups would be observed just below 3000 cm⁻¹. Finally, the stretching vibration of the carbon-bromine (C-Br) bond would give rise to a signal in the fingerprint region, typically between 515 and 690 cm⁻¹, providing direct evidence of halogenation. orgchemboulder.com

Characteristic Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H Stretch Vinylic (=C-H) 3010 - 3100 Medium
C-H Stretch Aliphatic (-CH₂) 2850 - 2960 Medium-Strong
C=C Stretch Alkene 1600 - 1680 Medium-Weak
C-Br Stretch Alkyl Halide 515 - 690 Medium-Strong

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.

The mass spectrum of this compound would be particularly distinctive due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺). Two peaks of almost equal intensity would be observed: one for the molecule containing ⁷⁹Br and another, two mass units higher (M+2), for the molecule containing ⁸¹Br. The calculated molecular weight for C₄H₅⁷⁹Br is 131.96 g/mol , and for C₄H₅⁸¹Br is 133.96 g/mol . Therefore, prominent molecular ion peaks would be expected at m/z 132 and 134.

Upon ionization, the molecular ion can fragment. A common fragmentation pathway for haloalkanes is the loss of the halogen atom as a radical. The loss of a bromine radical from the molecular ion would result in a C₄H₅⁺ fragment at m/z 53. Other fragmentations, such as the cleavage of the cyclobutane (B1203170) ring, are also possible.

Predicted Mass Spectrometry Data for this compound

m/z Value Ion Significance
134 [C₄H₅⁸¹Br]⁺ Molecular Ion Peak (M+2)
132 [C₄H₅⁷⁹Br]⁺ Molecular Ion Peak (M⁺)
53 [C₄H₅]⁺ Loss of Br radical

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a liquid at room temperature, this technique would be applied to a solid, crystalline derivative.

While specific crystallographic studies on derivatives of this compound are not prominent in the literature, the technique remains highly relevant. For instance, this compound could serve as a dienophile in a Diels-Alder reaction with a suitable diene to produce a bicyclic adduct. If this adduct is a crystalline solid, X-ray crystallography could be used to provide an unambiguous determination of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and the relative stereochemistry of the atoms. This would unequivocally confirm the connectivity of the original cyclobutene (B1205218) ring and the position of the bromine atom. Such an analysis would be particularly valuable for confirming the stereochemical outcome of reactions involving the cyclobutene ring, providing insights that are often unattainable by other spectroscopic methods alone.

Synthetic Utility and Applications of 1 Bromocyclobut 1 Ene As a Versatile Building Block

Construction of Complex Cyclobutane (B1203170) Frameworks

The cyclobutane ring is a key structural feature in many complex organic molecules and natural products. rsc.org 1-Bromocyclobut-1-ene serves as a strategic starting material for accessing these frameworks. Through cross-coupling reactions, the bromine atom can be replaced with various substituents, introducing molecular complexity. The resulting substituted cyclobutene (B1205218) can then undergo further transformations, such as hydrogenation or other addition reactions across the double bond, to yield densely functionalized cyclobutane skeletons. This two-step approach—functionalization followed by saturation—provides a controlled method for building intricate three-dimensional structures.

The synthesis of enantiomerically pure cyclobutanes is a significant challenge in organic chemistry. While direct asymmetric synthesis using this compound is not widely documented, its derivatives are key precursors for such transformations. Functionalized cyclobutenes, obtained from this compound via methods described in section 6.2, can be subjected to asymmetric reactions. For instance, asymmetric dihydroxylation or epoxidation of the cyclobutene double bond can install chiral centers. Subsequent chemical manipulations of these optically active intermediates can lead to a variety of enantiomerically enriched cyclobutane derivatives. This indirect approach highlights the role of this compound as a foundational scaffold for introducing chirality.

The controlled synthesis of specific diastereomers of substituted cyclobutanes is crucial for medicinal chemistry and materials science. The planar nature of the cyclobutene ring, derived from this compound, offers a platform for diastereoselective reactions. Reagents can approach the double bond from either the same face (syn-addition) or opposite faces (anti-addition), influenced by the steric and electronic properties of existing substituents on the ring. For example, hydrogenation of a substituted cyclobutene often proceeds via syn-addition, leading to a cis-relationship between the newly introduced hydrogen atoms and potentially influenced by adjacent substituents. Furthermore, reactions like the Alder-Ene reaction on substituted dienes containing a cyclobutene moiety can exhibit high levels of diastereoselectivity, governed by the formation of a highly ordered, six-membered transition state. d-nb.infonih.gov

Synthesis of Highly Functionalized Cyclobutenes

The carbon-bromine bond in this compound is its most reactive site, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to a diverse library of functionalized cyclobutenes.

Notably, iron and nickel catalysts have proven effective for coupling C2-substituted 1-bromocyclobut-1-enes with Grignard reagents. researchgate.net Iron-catalyzed reactions work efficiently in a mixture of THF and NMP as solvents, enabling the coupling with alkyl Grignard reagents. researchgate.net In contrast, nickel catalysis proceeds smoothly in THF without additives and shows high reactivity with electron-rich aryl Grignard reagents. researchgate.net These methods significantly broaden the accessibility of valuable substituted cyclobutene systems. researchgate.net

Beyond this, this compound is an ideal candidate for other widely used cross-coupling methodologies, such as the Suzuki-Miyaura and Heck reactions, which are staples for vinyl halide functionalization. wikipedia.orgorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form an aryl- or vinyl-substituted cyclobutene. wikipedia.orgorganic-chemistry.org

Heck Reaction: This reaction would couple this compound with an alkene using a palladium catalyst to create a more complex, substituted alkene structure attached to the cyclobutene ring. wikipedia.orgorganic-chemistry.org

The table below illustrates the potential scope of these cross-coupling reactions for the synthesis of functionalized cyclobutenes.

Coupling ReactionReagentCatalystPotential Product
Iron-Catalyzed Cross-CouplingAlkyl-MgBrFe(acac)₃Alkyl-substituted cyclobutene
Nickel-Catalyzed Cross-CouplingAryl-MgBrNi(acac)₂Aryl-substituted cyclobutene
Suzuki-Miyaura CouplingAryl-B(OH)₂Pd(PPh₃)₄Aryl-substituted cyclobutene
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂Alkenyl-substituted cyclobutene

Applications in Total Synthesis of Natural Products and Analogues

Many complex natural products feature the cyclobutane motif as a core structural element, contributing to their unique three-dimensional shapes and biological activities. rsc.orgrsc.org While specific examples of total syntheses commencing directly from this compound are not prevalent in the literature, its utility as a precursor to key intermediates is clear.

The functionalized cyclobutenes synthesized via cross-coupling reactions (as detailed in section 6.2) are ideal building blocks for natural product synthesis. For instance, a substituted cyclobutene could be a key fragment in a convergent synthesis, where complex parts of a molecule are prepared separately before being joined. The ability to install various side chains onto the cyclobutene ring allows for the synthesis of not only the natural product itself but also a range of analogues for structure-activity relationship (SAR) studies, which are crucial for drug discovery. uci.edursc.org

Role in the Development of New Synthetic Methodologies

This compound and its derivatives have served as valuable substrates in the development of novel synthetic methods. The successful application of earth-abundant, inexpensive, and less toxic metals like iron in cross-coupling reactions of 1-bromocyclobut-1-enes represents a significant advancement in sustainable chemistry. researchgate.net The development of efficient iron- and nickel-catalyzed reactions with these substrates showcases an expansion of the cross-coupling toolkit beyond traditional palladium catalysts. researchgate.net By demonstrating the viability of these new catalytic systems on a strained and potentially challenging substrate, researchers have opened the door for their broader application in organic synthesis. These studies contribute to the fundamental understanding of catalysis and provide chemists with more versatile and economical tools for molecule construction.

Precursor to Other Valuable Carbocyclic Systems (e.g., Cyclobutanones, Cyclopropyl (B3062369) Compounds)

Beyond its use in constructing cyclobutane and cyclobutene frameworks, this compound can be transformed into other valuable carbocyclic structures.

Cyclobutanones: The double bond of this compound or its coupled products can be converted into a ketone, yielding cyclobutanone (B123998) derivatives. A common synthetic route for this transformation is epoxidation of the double bond followed by an acid-catalyzed rearrangement of the resulting epoxide. Alternatively, methods like hydroboration-oxidation or oxymercuration-demercuration could be employed to hydrate (B1144303) the double bond, forming a cyclobutanol, which can then be oxidized to the corresponding cyclobutanone. 3-Bromocyclobutan-1-one is a known compound, suggesting the feasibility of such transformations. kara5.live

Cyclopropyl Compounds: While less direct, pathways to cyclopropyl compounds can be envisioned. For example, ozonolysis of a substituted cyclobutene (derived from this compound) would cleave the ring, yielding a 1,4-dicarbonyl compound. nih.gov This intermediate could then potentially undergo intramolecular reactions, such as a Favorskii rearrangement after conversion to an alpha-haloketone, to form a cyclopropanecarboxylic acid derivative. Such multi-step transformations highlight the potential of this compound as a starting point for more complex carbocyclic systems.

Emerging Research Directions and Future Perspectives in 1 Bromocyclobut 1 Ene Chemistry

Development of More Sustainable and Atom-Economical Syntheses

A significant thrust in modern organic chemistry is the development of synthetic routes that are both environmentally benign and efficient in their use of resources. The concept of atom economy, which measures the extent to which atoms from the starting materials are incorporated into the final product, is a central tenet of this "green chemistry" approach. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than classical reactions like substitutions and eliminations, which generate stoichiometric byproducts. scranton.eduprimescholars.com

Traditional syntheses of 1-bromocyclobut-1-ene or its precursors often rely on methods with moderate to low atom economy. For instance, a hypothetical but chemically established route starting from cyclobutanone (B123998) might involve a Wittig reaction using a phosphorus ylide, which generates triphenylphosphine (B44618) oxide as a high molecular weight byproduct. Subsequent functionalization to introduce the bromo-alkene moiety could involve reagents like phosphorus pentabromide (PBr₅), which produces phosphorus oxybromide (POBr₃) as waste. Such pathways, while effective, are inherently inefficient from an atom-economy perspective.

Exploration of Novel Catalytic Systems (e.g., Earth-Abundant Metal Catalysis)

While precious metals like palladium have long dominated transition metal catalysis, their high cost and low natural abundance have spurred research into alternatives. A major emerging trend is the use of catalysts based on earth-abundant metals such as iron (Fe) and nickel (Ni). These metals offer a more sustainable and economical approach to catalysis without compromising reactivity.

In the context of this compound chemistry, significant progress has been made in developing cross-coupling reactions catalyzed by iron and nickel complexes. These systems have proven effective for coupling C2-substituted 1-bromocyclobut-1-enes with various Grignard reagents to form a range of substituted cyclobutenes.

Specifically, iron(III) acetylacetonate (B107027) (Fe(acac)₃) has been identified as an effective catalyst, particularly for reactions with alkyl Grignard reagents when N-methylpyrrolidone (NMP) is used as a co-solvent. For aryl Grignard reagents, nickel(II) acetylacetonate (Ni(acac)₂) demonstrates high reactivity in THF without the need for additives. These methods provide a robust platform for generating diverse cyclobutene (B1205218) structures from the this compound scaffold using more sustainable catalytic systems.

Table 1: Earth-Abundant Metal Catalysts in Cross-Coupling of 1-Bromocyclobut-1-enes
CatalystGrignard Reagent TypeSolvent SystemKey Features
Fe(acac)₃AlkylTHF/NMPEffective for coupling with alkyl groups; requires NMP co-solvent.
Ni(acac)₂Aryl (electron-rich)THFShows high reactivity without additives.

Advancements in Stereoselective and Asymmetric Transformations

Controlling stereochemistry is a paramount goal in organic synthesis, enabling the creation of specific isomers of complex molecules. For cyclobutene systems, research is advancing on methods to achieve high levels of stereoselectivity in their formation. A notable development is the use of stereoselective Alder-Ene reactions of bicyclo[1.1.0]butanes (BCBs) with strained alkenes like cyclopropenes. This approach allows for the highly diastereoselective synthesis of cyclopropyl-substituted cyclobutenes. The reaction proceeds through a concerted pathway, reacting exclusively on the endo-face of the BCB to yield products with excellent stereocontrol. While this method builds the cyclobutene core rather than functionalizing a pre-existing this compound, it represents a frontier in the stereocontrolled synthesis of this class of strained rings. Future work will likely focus on adapting such principles to the asymmetric functionalization of this compound itself, possibly through chiral catalysts that can differentiate between enantiotopic faces or groups.

Computational Design and Prediction of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing chemical reactivity. researchgate.net While specific DFT studies on this compound are not yet widespread, research on analogous structures like simple vinyl halides provides a strong foundation for future computational investigations. ijpsr.comijpsr.com

DFT calculations on vinyl bromide (CH₂=CHBr) have been used to determine its geometric structure, vibrational frequencies, and frontier molecular orbital (HOMO-LUMO) energies. ijpsr.comijpsr.com The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. ijpsr.com Studies show that vinyl bromide is less stable (more reactive) than vinyl fluoride (B91410) or vinyl chloride. ijpsr.com Furthermore, molecular electrostatic potential (MEP) maps can be calculated to predict sites susceptible to electrophilic or nucleophilic attack. ijpsr.com

Applying these computational methods to this compound would allow researchers to:

Predict its ground-state geometry and the effects of ring strain.

Calculate its HOMO-LUMO gap to gauge its reactivity in comparison to other vinyl halides.

Model transition states for various reactions to predict reaction pathways and activation energies.

Design novel reactions and catalytic cycles by simulating the interaction of this compound with different reagents and catalysts. acs.org

This predictive power can accelerate the discovery of new transformations and optimize existing ones, making computational studies a crucial area of emerging research.

Table 2: DFT-Calculated Properties of Vinyl Halides
CompoundHOMO-LUMO Gap (eV)Relative Stability
Vinyl Fluoride7.68Most Stable (Hardest)
Vinyl Chloride7.10Intermediate
Vinyl Bromide6.55Least Stable (Softest)

Data sourced from DFT calculations using the B3LYP method with a 6-311G basis set.* ijpsr.comijpsr.com

Expanding Synthetic Applications for Advanced Molecular Architectures

A primary driver of research into this compound is its potential as a versatile building block for constructing more complex and functionally advanced molecules. The ability to functionalize the cyclobutene ring via cross-coupling reactions opens doors to a wide range of subsequent transformations.

A key application involves the thermal ring-opening of substituted cyclobutenes derived from this compound. This electrocyclic reaction provides a powerful method for synthesizing conjugated diene systems. For example, 1,2-disubstituted cyclobutenes, prepared from this compound derivatives, can undergo thermal ring-opening to yield valuable 2,3-disubstituted buta-1,3-dienes and terminally substituted dendralenes. This strategy transforms a simple, strained four-membered ring into a more complex, acyclic conjugated system, demonstrating the utility of this compound as a linchpin for molecular construction. Future work will continue to explore the use of this building block in cascade reactions and in the total synthesis of natural products and other complex organic molecules.

Q & A

Q. What safety protocols are essential for handling this compound in academic labs?

  • Methodological Answer :
  • Ventilation : Use fume hoods for all synthetic steps to mitigate inhalation risks.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal. Document procedures in line with institutional chemical hygiene plans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.